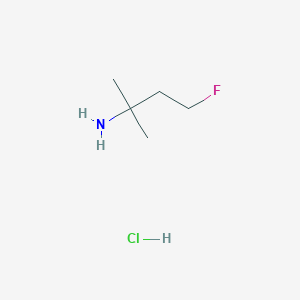![molecular formula C17H19N3O4S B2410519 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941879-09-0](/img/structure/B2410519.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Applications in Asymmetric Synthesis
- Cyclosulfamides Synthesis : A practical access to cyclosulfamides, which are five-membered rings similar in complexity to the target compound, demonstrates their use in asymmetric synthesis. These compounds, synthesized from chlorosulfonyl isocyanate and amino acids or nitrogen mustards, could be valuable tools for asymmetric synthesis, suggesting potential applications in creating enantiomerically enriched compounds (Regainia et al., 2000).
Anticonvulsant Activity
- Isoxazole Derivatives : The investigation into various aromatic heterocycles, including isoxazole derivatives, for anticonvulsant activity highlights the potential medical applications of structurally similar compounds. These studies show that such compounds can exhibit significant anticonvulsant effects, suggesting potential research avenues for the target compound in the development of new anticonvulsant therapies (Eddington et al., 2002).
Anticancer Activity
- Quinazolinones Derivatives : Research on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones shows significant cytotoxic effects against cancer cell lines, including human monocytic leukemia and hepatoma cells. This indicates that compounds with a similar structural framework may have potential applications in cancer research, particularly in the development of new anticancer agents (Hour et al., 2007).
Novel Synthesis Methods
- Aza-bicyclic Isoxazolines Synthesis : The synthesis of novel aza-bicyclic 2-isoxazolines, which shares structural similarities with the target compound, through a 1,3-dipolar cycloaddition reaction, demonstrates the compound's potential for use in novel synthetic pathways. These methods could be applied to the synthesis of complex molecules for pharmaceutical research (Almeida et al., 2009).
Propriétés
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-16(18-17-14-4-3-5-15(14)19-24-17)12-6-8-13(9-7-12)25(22,23)20-10-1-2-11-20/h6-9H,1-5,10-11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJVFTKZJGHDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
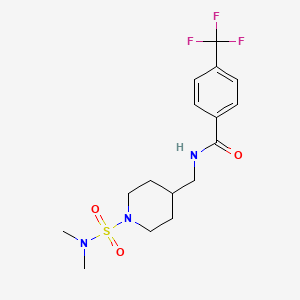
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

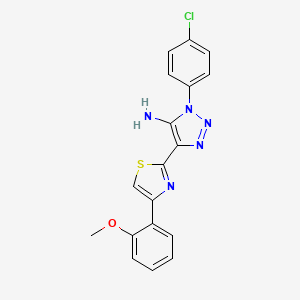
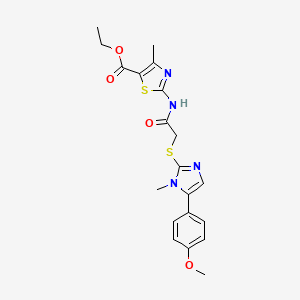

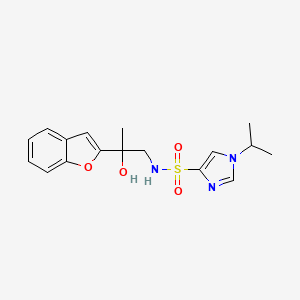
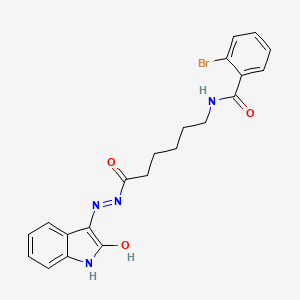
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
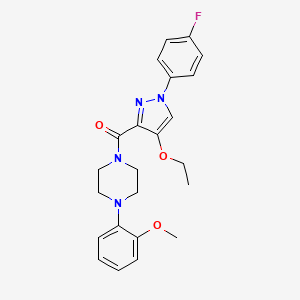
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
